Tetrachlorocyclopentadiene

Overview

Description

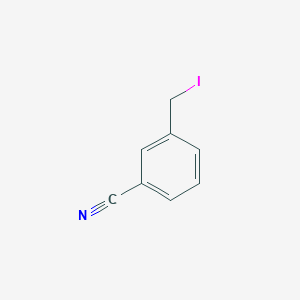

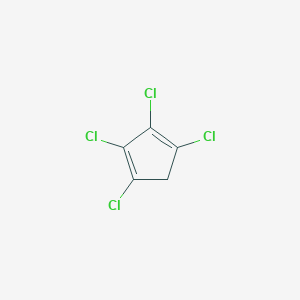

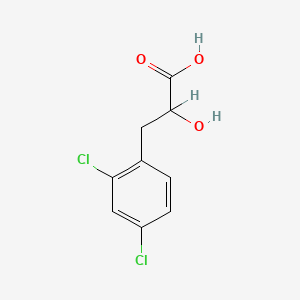

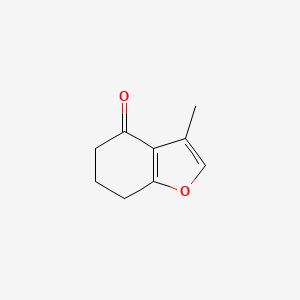

Tetrachlorocyclopentadiene (C5H2Cl4) is a chemical compound with a molecular weight of 203.9 g/mol . It contains a total of 11 bonds, including 9 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 five-membered ring .

Synthesis Analysis

The synthesis of cyclopentadienes, including Tetrachlorocyclopentadiene, typically involves two categories of methods: five-membered ring constructing annulation reactions (e.g., [2 + 2 + 1] and [3 + 2] annulation reactions) and electrocyclization reactions (e.g., Nazarov Cyclization) .Molecular Structure Analysis

The molecular structure of Tetrachlorocyclopentadiene includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 11 bonds, including 9 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 five-membered ring .Chemical Reactions Analysis

Tetrachlorocyclopentadiene is one of the most reactive dienes in normal electron-demand Diels–Alder reactions. The high reactivities and yields of cyclopentadiene cycloadditions make them ideal as click reactions .Physical And Chemical Properties Analysis

Tetrachlorocyclopentadiene has a molecular weight of 203.9 g/mol, an XLogP3-AA of 3.3, and a complexity of 179. It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count. Its exact mass is 203.888111 g/mol, and its monoisotopic mass is 201.891061 g/mol .Scientific Research Applications

Sorption and Environmental Impact

Tetracyclines (TCs), including tetrachlorocyclopentadiene, have a significant environmental impact due to their presence in soil, sediments, and water, raising concerns about their potentially adverse effects on natural ecosystems. The behavior of TCs in aqueous soil systems is complex due to their multiple ionizable functional groups. Research has shown that TCs are highly sorbed, particularly in acidic and high clay soils. This sorption is influenced by soil pH, clay amount and type, cation exchange capacity (CEC), anion exchange capacity (AEC), and soil organic carbon (Sassman & Lee, 2005). Additional studies have explored the sorption of tetracycline and chlortetracycline on soil clays, humic substances, and clay-humic complexes, again highlighting the strong sorption of these compounds and the role of cation exchange and pH in their behavior (Pils & Laird, 2007).

Photocatalytic Degradation

The photocatalytic degradation of tetracycline hydrochloride (TC) has been a focus of research due to its broad-spectrum antibacterial properties and environmental impact. Studies have shown the effectiveness of adsorption methods like using ball-milled biochar derived from crayfish shell for TC removal. These methods have demonstrated high adsorption capacity and identified mechanisms such as physisorption and chemisorption (Zhang et al., 2021). Similarly, research on photocatalytic degradation using novel materials like ZIF-8 derived hollow CuO/ZnO has shown promising results in the treatment of TC in water (Lei et al., 2019).

Antibiotic Resistance and Mitochondrial Impact

Tetracyclines have been linked to the development of antibiotic resistance in various bacteria. This resistance limits the use of tetracyclines in treating diseases. The resistance mechanisms often involve the acquisition of new genes coding for efflux of tetracyclines or protection of bacterial ribosomes from their action (Chopra & Roberts, 2001). Furthermore, studies have shown that tetracyclines disturb mitochondrial function across various eukaryotic models, indicating potential confounding effects on experimental results and a need for caution in their widespread use (Moullan et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It has been found to be mutagenic for escherichia coli k12 and salmonella typhimurium ta1535, ta1538 in the presence of mouse hepatic homogenates .

Mode of Action

It is known to interact with its targets, causing changes at the molecular level . More research is needed to fully elucidate the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

It has been suggested that it may interfere with the perception and transduction of endogenous hormone signals

Result of Action

It has been found to be mutagenic in certain bacterial strains . In addition, it has been suggested that it may have potential bioorthogonal properties, indicating its ability to participate in biological reactions without interfering with native biochemical processes .

Action Environment

It is known that the compound’s effects can be influenced by the presence of certain biological materials, such as mouse hepatic homogenates .

properties

IUPAC Name |

1,2,3,4-tetrachlorocyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl4/c6-2-1-3(7)5(9)4(2)8/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKOAZNVJZJJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=C1Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024321 | |

| Record name | Tetrachlorocyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrachlorocyclopentadiene | |

CAS RN |

695-77-2, 77323-85-4 | |

| Record name | 1,2,3,4-Tetrachloro-1,3-cyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclopentadiene, tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077323854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorocyclopentadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrachlorocyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Chloroacetyl)-2,5-dimethylphenyl]acetamide](/img/structure/B3056111.png)